1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene
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Overview
Description
1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H24O3 It is a derivative of benzene, characterized by the presence of ethoxy and butoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene typically involves the reaction of 1-ethoxy-2-bromobenzene with 4-(4-methylphenoxy)butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives with fewer oxygen-containing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene
- 1-ethoxy-2-[4-(4-chlorophenoxy)butoxy]benzene
- 1-ethoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene
Uniqueness
1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene is unique due to its specific combination of ethoxy and butoxy groups attached to the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-20-18-8-4-5-9-19(18)22-15-7-6-14-21-17-12-10-16(2)11-13-17/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPQYFJGBASHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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